2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione belongs to the isoindole-1,3-dione class, characterized by a bicyclic aromatic core with two ketone groups. Its structure includes a sulfanyl ethyl side chain substituted with a 5-methylfuran-2-yl methyl group.
Properties
CAS No. |
652129-42-5 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[2-[(5-methylfuran-2-yl)methylsulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H15NO3S/c1-11-6-7-12(20-11)10-21-9-8-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-7H,8-10H2,1H3 |
InChI Key |
XEVXOPWMCVIUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CSCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of 5-methylfuran-2-carbaldehyde, which is then reacted with a thiol to introduce the sulfanyl group. This intermediate is further reacted with an isoindole derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoindole dione structure.
Substitution: The furan ring and the isoindole dione can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the isoindole dione can lead to various reduced derivatives.
Scientific Research Applications
Biological Applications
The compound has shown promising results in several biological evaluations, particularly in the following areas:
Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that related isoindole derivatives displayed high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating effective cell growth inhibition .
- The compound's structure allows for interactions with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- In vitro studies have reported that isoindole derivatives possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to standard antibiotics like gentamicin .
- The potential for these compounds to act against Leishmania tropica has been highlighted, showing IC50 values indicating higher efficacy than conventional treatments .
Antioxidant Effects
Isoindole derivatives are noted for their antioxidant properties:
- Studies have shown that certain derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with the reaction between furan derivatives and thiols.
- Reagents and Conditions : Various catalysts and solvents are used to optimize yield and purity.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm their structures and purity .
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer properties of synthesized isoindole derivatives against a panel of cancer cell lines. The results indicated that modifications to the isoindole structure could enhance cytotoxicity, leading to promising candidates for further drug development.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial potential of the compound against various pathogens. Results showed significant inhibition of microbial growth, suggesting that this class of compounds could be developed into new therapeutic agents for infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂, -CF₂H) increase electrophilicity, enhancing reactivity in nucleophilic environments .
- Biological Activity : Chlorophenyl and benzimidazole substituents correlate with antimicrobial and antitubercular effects .
- Synthetic Flexibility : Microwave-assisted Leuckart reactions enable efficient synthesis of benzimidazole-linked derivatives .
Biological Activity
The compound 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is a novel isoindole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is C13H14N2O3S. Its structure features an isoindole core substituted with a furan ring and a sulfanyl group, which may contribute to its unique biological activities.
Research indicates that this compound may interact with various biological targets, particularly in the modulation of immune responses and potential anti-cancer effects:
-
IKZF Family Proteins Modulation :
- The compound has been linked to the modulation of IKAROS Family Zinc Finger proteins (IKZF1, IKZF2, IKZF3, and IKZF4), which play critical roles in immune regulation and T-cell differentiation. Degradation of IKZF proteins can lead to enhanced anti-tumor immunity by promoting the activation of cytotoxic T cells .
- Antioxidant Activity :
- Cytotoxicity Against Cancer Cells :
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione:
| Activity | Effect | Reference |
|---|---|---|
| IKZF Protein Degradation | Reduces levels of IKZF proteins in Tregs | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study investigated the effects of isoindole derivatives on melanoma cells, revealing that treatment with related compounds led to significant reductions in cell viability through apoptosis pathways .
- Autoimmune Disorders : Research on IKZF protein modulation has suggested that compounds targeting these proteins could be beneficial in treating autoimmune conditions by restoring normal T-cell function .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione?
- Methodology : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, derivatives of isoindole-1,3-dione are often prepared by reacting phthalic anhydride with amines or thiol-containing precursors under reflux. In a related synthesis, 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione was reacted with a thiol precursor (e.g., difluoromethylthiol) in the presence of a base to yield analogous structures . For the 5-methylfuran moiety, a furan-methylthiol intermediate could be synthesized first and coupled to the isoindole-dione core via a thioether linkage.
Q. How is the compound characterized structurally?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR identify substituent positions and confirm thioether bond formation. For example, a singlet at δ 3.98 ppm in NMR (CDCl) corresponds to the methylene group adjacent to the sulfur atom in similar compounds .
- IR : Peaks near 1700–1750 cm confirm the presence of the isoindole-1,3-dione carbonyl groups .
- X-ray crystallography : Resolve conformational details, such as planarity of the isoindole ring and steric effects from the 5-methylfuran group .
Q. What solvents and reaction conditions optimize yield in its synthesis?
- Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitution reactions. Refluxing in n-butanol (e.g., 10 hours at 120°C) has been used for hydrazine-mediated cyclization in related isoindole-dione derivatives . Elevated temperatures (200°C) and sodium acetate catalysis improve yields in anhydride-based syntheses .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furan ring) influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare antimicrobial activity of analogs with varying substituents. For example, 5-methylfuran derivatives may exhibit enhanced lipophilicity, improving membrane penetration. In a study, analogs with electron-withdrawing groups showed reduced activity, suggesting electronic effects modulate target binding .
- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potentials and log values to predict bioavailability .
Q. What contradictions exist in reported antimicrobial data, and how can they be resolved?
- Analysis : Discrepancies in MIC (Minimum Inhibitory Concentration) values across studies may arise from:
- Test organisms : Gram-positive vs. Gram-negative bacteria have differing membrane permeability.
- Substituent positioning : For example, 5-methylfuran analogs may show activity against S. aureus but not E. coli due to efflux pump resistance .
- Experimental design : Standardize broth microdilution assays (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility.
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodology :
- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) to determine activation parameters.
- Electrostatic potential maps : Use crystallographic data to identify electrophilic centers (e.g., carbonyl carbons) prone to nucleophilic attack .
- Isotope labeling : Track incorporation in hydrolysis reactions to elucidate degradation pathways.
Q. How does the crystal packing of the compound influence its stability and solubility?
- Methodology :
- X-ray diffraction : Analyze intermolecular interactions (e.g., π-π stacking of isoindole rings, hydrogen bonding with solvent). For example, a study of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione revealed weak C–H···O interactions stabilizing the lattice .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to correlate stability with packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
